N-methyl-1-(o-tolyl)methanesulfonamide N-methyl-1-(o-tolyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1263277-21-9
VCID: VC11700690
InChI: InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
SMILES: CC1=CC=CC=C1CS(=O)(=O)NC
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

N-methyl-1-(o-tolyl)methanesulfonamide

CAS No.: 1263277-21-9

Cat. No.: VC11700690

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(o-tolyl)methanesulfonamide - 1263277-21-9

Specification

CAS No. 1263277-21-9
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name N-methyl-1-(2-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
Standard InChI Key XWXNDHYUCRTCJU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CS(=O)(=O)NC
Canonical SMILES CC1=CC=CC=C1CS(=O)(=O)NC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

N-Methyl-1-(o-tolyl)methanesulfonamide features a methanesulfonamide group (SO2NHCH3-\text{SO}_2\text{NHCH}_3) bonded to the ortho position of a toluene-derived aromatic ring. The o-tolyl moiety introduces steric hindrance, potentially influencing its reactivity and binding interactions. Key structural descriptors include:

  • SMILES: CC1=CC=CC=C1CS(=O)(=O)NC

  • InChIKey: XWXNDHYUCRTCJU-UHFFFAOYSA-N

  • IUPAC Name: N-methyl-1-(2-methylphenyl)methanesulfonamide .

The compound’s planar sulfonyl group and aromatic system facilitate π-π stacking and hydrogen bonding, properties critical for molecular recognition in biological systems.

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) :

Adductm/zPredicted CCS (Ų)
[M+H]+200.07398142.6
[M+Na]+222.05592153.8
[M-H]-198.05942144.3

These values suggest moderate polarity, aligning with typical sulfonamides. The molecular weight and lipophilicity (calculated LogP ≈ 1.8) indicate potential blood-brain barrier permeability, a trait relevant to central nervous system-targeted therapies.

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between o-toluidine and methanesulfonyl chloride in the presence of a base (e.g., triethylamine):

o-Toluidine+CH3SO2ClBaseN-Methyl-1-(o-tolyl)methanesulfonamide+HCl\text{o-Toluidine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N-Methyl-1-(o-tolyl)methanesulfonamide} + \text{HCl}

This one-step protocol yields the compound under mild conditions, with purification typically achieved via recrystallization or chromatography.

Reaction Optimization

While specific yield data are unavailable, analogous sulfonamide syntheses report efficiencies of 60–85% under similar conditions. The use of polar aprotic solvents (e.g., dichloromethane) and stoichiometric base minimizes side reactions, such as over-sulfonation or N-demethylation.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR would reveal aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ 3.1 ppm).

  • Mass Spectrometry: ESI-MS would show prominent [M+H]+ at m/z 200.07 and [M+Na]+ at m/z 222.06 .

  • IR Spectroscopy: Strong absorptions near 1350 cm1^{-1} (asymmetric S=O stretch) and 1150 cm1^{-1} (symmetric S=O stretch).

Chromatographic Behavior

HPLC analysis using a C18 column and acetonitrile/water mobile phase would likely resolve the compound with a retention time of 8–12 minutes, based on sulfonamide analogs.

Limitations and Future Directions

Knowledge Gaps

No peer-reviewed studies directly investigate this compound’s bioactivity, toxicity, or pharmacokinetics . Patent literature also lacks claims involving its use, underscoring the need for original research .

Research Priorities

  • Target Identification: Screen against enzyme libraries (e.g., kinases, proteases).

  • Structure-Activity Relationships: Modify the o-tolyl or N-methyl groups to optimize affinity.

  • In Vivo Studies: Assess bioavailability and efficacy in disease models.

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